molecular formula C26H24O4 B7463960 (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate

(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate

Cat. No.: B7463960
M. Wt: 400.5 g/mol
InChI Key: XGZZIKHLOOSWBU-UHFFFAOYSA-N
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Description

(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate is a complex organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound features a naphthalene ring fused with a chromen-7-yl acetate moiety, which contributes to its unique chemical properties.

Preparation Methods

The synthesis of (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity . Industrial production methods may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate undergoes various chemical reactions, including:

Scientific Research Applications

(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells .

Comparison with Similar Compounds

(3-Naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate can be compared with other naphthalene derivatives, such as:

Properties

IUPAC Name

(3-naphthalen-1-yl-2-oxo-4-pentylchromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O4/c1-3-4-5-12-23-21-15-14-19(29-17(2)27)16-24(21)30-26(28)25(23)22-13-8-10-18-9-6-7-11-20(18)22/h6-11,13-16H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZZIKHLOOSWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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